2-Methyl-3-phenylprop-2-en-1-ol
Overview
Description
2-Methyl-3-phenylprop-2-en-1-ol is an organic compound with the molecular formula C10H12O. It is also known by other names such as cinnamyl alcohol, α-methyl-, methyl cinnamic alcohol, and α-methylcinnamyl alcohol . This compound is characterized by the presence of a phenyl group attached to a propenol structure, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-3-phenylprop-2-en-1-ol can be synthesized through several methods. One common method involves the reaction of cinnamyl chloride with methyl magnesium bromide (Grignard reagent) followed by hydrolysis. The reaction conditions typically require anhydrous ether as a solvent and a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the compound can be produced through catalytic hydrogenation of cinnamaldehyde in the presence of a suitable catalyst such as palladium on carbon. This method is efficient and yields high purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-phenylprop-2-en-1-ol undergoes several types of chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydrochloric acid in the presence of a nucleophile.
Major Products Formed
Oxidation: Cinnamaldehyde or cinnamic acid.
Reduction: this compound.
Substitution: Various substituted cinnamyl derivatives.
Scientific Research Applications
2-Methyl-3-phenylprop-2-en-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-3-phenylprop-2-en-1-ol involves its interaction with various molecular targets and pathways. It can act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds. In biological systems, it may interact with enzymes and receptors, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Cinnamyl alcohol: Similar structure but lacks the methyl group.
Cinnamaldehyde: The aldehyde form of the compound.
Cinnamic acid: The carboxylic acid form of the compound.
Uniqueness
2-Methyl-3-phenylprop-2-en-1-ol is unique due to the presence of both a phenyl group and a methyl group attached to the propenol structure. This unique combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-methyl-3-phenylprop-2-en-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-7,11H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNAMUJRIZIXHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061738 | |
Record name | 2-Propen-1-ol, 2-methyl-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1504-55-8 | |
Record name | 2-Methyl-3-phenyl-2-propen-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1504-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propen-1-ol, 2-methyl-3-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propen-1-ol, 2-methyl-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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